3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This metal-free synthesis is efficient and scalable, providing moderate to good yields of the desired product. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction
Scientific Research Applications
3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, it targets the heme protein, which co-catalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share similar biological activities but differ in their specific molecular structures and targets .
Properties
Molecular Formula |
C16H13F3N4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H13F3N4S/c1-23-14(12-5-3-7-20-9-12)21-22-15(23)24-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3 |
InChI Key |
DQDHFQWTEMZNGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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